2-acetyl-N-propylhydrazinecarbothioamide
Description
2-Acetyl-N-propylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a thioamide (-C(S)-NH-) backbone, an acetyl group (-COCH₃) at the second position, and an N-propyl (-CH₂CH₂CH₃) substituent. This compound belongs to a broader class of hydrazine derivatives known for their diverse applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities. The acetyl and propyl groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-acetamido-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-3-4-7-6(11)9-8-5(2)10/h3-4H2,1-2H3,(H,8,10)(H2,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJHNVBKXXYRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N-propylhydrazinecarbothioamide typically involves the reaction of propylhydrazinecarbothioamide with acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent side reactions. The reaction can be represented as follows:
Propylhydrazinecarbothioamide+Acetic Anhydride→2-acetyl-N-propylhydrazinecarbothioamide+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 2-acetyl-N-propylhydrazinecarbothioamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
2-acetyl-N-propylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazinecarbothioamide Derivatives
Electronic and Steric Effects
- Acetyl vs. Phenoxyacetyl/Benzylsulfanyl Groups: The acetyl group in the target compound is less electron-withdrawing compared to phenoxyacetyl (electron-rich due to oxygen) or benzylsulfanyl (electron-donating sulfur) groups . This difference may influence hydrogen-bonding capacity and metabolic pathways.
- N-Propyl vs. Bulky Substituents : The linear propyl group offers flexibility and moderate steric hindrance, contrasting with rigid phenyl or bulky adamantyl substituents. This may enhance the target compound’s ability to penetrate cell membranes compared to bulkier analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
